4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
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Overview
Description
4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a complex organic compound with the molecular formula C21H25N3O6 and a molecular weight of 415.45 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a benzamide core, and a hydrazinyl linkage to a trimethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate to form 4-ethoxybenzohydrazide. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in various diseases, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
- 2-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
Uniqueness
4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the ethoxy group may enhance its solubility and interaction with biological targets .
Properties
CAS No. |
769142-47-4 |
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Molecular Formula |
C21H25N3O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O6/c1-5-30-16-8-6-15(7-9-16)21(26)22-13-19(25)24-23-12-14-10-17(27-2)20(29-4)18(11-14)28-3/h6-12H,5,13H2,1-4H3,(H,22,26)(H,24,25)/b23-12+ |
InChI Key |
XEUAUUSOHNIYMG-FSJBWODESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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